1-Butyl-1-methylpiperidinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

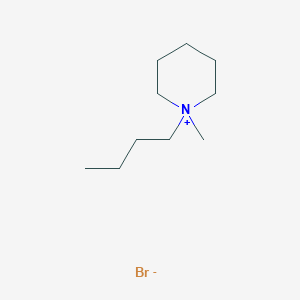

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.BrH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYABBCZMFVULEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049378 | |

| Record name | 1-Butyl-1-methylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94280-72-5 | |

| Record name | 1-Butyl-1-methylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-1-methylpiperidinium bromide (CAS: 94280-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1-methylpiperidinium bromide (BMB), a quaternary ammonium salt with the CAS number 94280-72-5, is a versatile ionic liquid gaining significant attention across various scientific disciplines. Its unique physicochemical properties, including high thermal stability, tunable solubility, and electrochemical stability, make it a compound of interest in green chemistry, materials science, energy storage, and pharmaceutical development. This technical guide provides a comprehensive overview of BMB, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities and potential impact on cellular pathways.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They are considered "green" alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and recyclability. This compound belongs to the piperidinium-based family of ionic liquids. The piperidinium cation, characterized by a six-membered heterocyclic ring, imparts specific properties to the IL, influencing its viscosity, conductivity, and interactions with other molecules. This guide will delve into the core technical aspects of BMB, providing researchers and drug development professionals with the necessary information for its effective application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various experimental settings. The available data is summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 94280-72-5 | [1][2] |

| Molecular Formula | C₁₀H₂₂BrN | [1][2] |

| Molecular Weight | 236.2 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 230-231 °C | [2] |

| Solubility | Soluble in water | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Density | 1.053 g/cm³ | Not Specified | IoLiTec |

Note: Experimental data for the viscosity and conductivity of pure this compound is limited in the reviewed literature. However, studies on aqueous solutions indicate that viscosity decreases and conductivity increases with increasing temperature, a typical behavior for ionic liquids.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in catalysis and nanoparticle synthesis.

Synthesis of this compound

A general and reliable method for the synthesis of quaternary ammonium salts like BMB is the quaternization reaction of a tertiary amine with an alkyl halide.

Materials:

-

N-methylpiperidine

-

1-Bromobutane

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of N-methylpiperidine in acetonitrile.

-

Slowly add an equimolar amount of 1-bromobutane to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by precipitation. Add diethyl ether to the crude product and stir vigorously. The white solid product will precipitate out.

-

Collect the solid product by filtration and wash it several times with diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Diagram of Synthesis Workflow:

Application as a Phase Transfer Catalyst: Williamson Ether Synthesis

This compound can act as a phase transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic). A classic example is the Williamson ether synthesis. The following is a representative protocol adapted from procedures using similar quaternary ammonium salts.[4][5][6]

Materials:

-

An alcohol (e.g., 1-octanol)

-

An alkyl halide (e.g., 1-chlorobutane)

-

Sodium hydroxide (aqueous solution, e.g., 50% w/w)

-

This compound (catalytic amount, e.g., 5 mol%)

-

An organic solvent (e.g., toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add the alcohol, the organic solvent, and the catalytic amount of this compound.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Add the alkyl halide to the reaction mixture.

-

Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring for several hours (e.g., 6-24 hours). Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ether product.

-

The product can be further purified by distillation or column chromatography.

Diagram of Phase Transfer Catalysis Mechanism:

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1-methylpiperidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpiperidinium bromide ([C4mPip][Br]) is a quaternary ammonium salt belonging to the piperidinium-based class of ionic liquids. These compounds are of significant interest due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis and a key application mechanism. This information is crucial for its application in diverse fields such as materials science, catalysis, electrochemistry, and pharmaceutical development.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂BrN | [3][4][5] |

| Molecular Weight | 236.19 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 231 °C | [3] |

| Density | 1.053 g/cm³ | [3] |

| CAS Number | 94280-72-5 | [3][4][6] |

| Solubility | Soluble in water. | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are generalized procedures based on standard laboratory techniques for ionic liquids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between N-methylpiperidine and 1-bromobutane.

Materials:

-

N-Methylpiperidine

-

1-Bromobutane

-

Acetonitrile (or another suitable solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-methylpiperidine in acetonitrile.

-

Add a stoichiometric equivalent of 1-bromobutane to the solution.

-

The reaction mixture is then stirred and heated under reflux for a specified period (typically 24-48 hours) to ensure complete reaction.

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid is washed several times with diethyl ether to remove any unreacted starting materials and byproducts.

-

The purified product, this compound, is then dried under vacuum.

Characterization Methods

1. Melting Point Determination:

The melting point is determined using a standard melting point apparatus.

-

A small amount of the dried crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.[7]

2. Density Measurement:

The density of the ionic liquid can be determined using a pycnometer or a vibrating tube densimeter.

-

The mass of the empty pycnometer is recorded.

-

The pycnometer is filled with the sample, and the mass is recorded again.

-

The volume of the pycnometer is known or can be calibrated using a substance of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the sample by its volume.

3. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer to confirm the chemical structure. The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, splitting patterns, and integration of the peaks are analyzed to verify the presence of the butyl and methyl groups on the piperidinium ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is obtained to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet. Characteristic peaks for C-H, C-N, and other relevant bonds are identified.[8]

4. Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound. A small sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass loss is recorded as a function of temperature. The onset of decomposition indicates the thermal stability limit.[9][10]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transitions or solid-solid phase transitions. The sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference.[9][10]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Mechanism of Phase Transfer Catalysis

This compound is an effective phase transfer catalyst.[2] The diagram below illustrates the general mechanism by which it facilitates reactions between reactants in immiscible phases.

Caption: The catalytic cycle of this compound in phase transfer catalysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, >99% | IoLiTec [iolitec.de]

- 4. Page loading... [guidechem.com]

- 5. This compound | C10H22BrN | CID 19838382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. ijacskros.com [ijacskros.com]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-1-methylpiperidinium bromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-Butyl-1-methylpiperidinium bromide, a quaternary ammonium salt with applications as an ionic liquid in various fields, including green chemistry, material science, and pharmaceutical development.[1][2][3] This document details the experimental protocol for its synthesis, presents its key physicochemical and spectral properties in a structured format, and visualizes the synthesis workflow.

Physicochemical and Spectral Data

A summary of the essential data for this compound is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | N-Butyl-N-methylpiperidinium bromide | [1] |

| CAS Number | 94280-72-5 | [1][4] |

| Molecular Formula | C₁₀H₂₂BrN | [1][4] |

| Molecular Weight | 236.19 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 231 °C | [4] |

| Purity | >99% | [4] |

| Solubility | Soluble in water | [5] |

| Storage Conditions | Room Temperature | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction. This process involves the alkylation of a tertiary amine, N-methylpiperidine, with an alkyl halide, 1-bromobutane. The lone pair of electrons on the nitrogen atom of N-methylpiperidine attacks the electrophilic carbon of 1-bromobutane, leading to the formation of the quaternary ammonium salt.

Experimental Protocol

This protocol is based on established methods for the quaternization of tertiary amines to form ionic liquids. A similar procedure has been described for the synthesis of 1-butyl-1-methylpyrrolidinium bromide.[6]

Materials:

-

N-methylpiperidine (purified by distillation)

-

1-bromobutane

-

Diethyl ether

-

Activated carbon (decolorizing charcoal)

-

Water (deionized)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly distilled N-methylpiperidine.

-

Addition of Alkyl Halide: Slowly add 1-bromobutane to the stirring N-methylpiperidine. The addition should be controlled to maintain the reaction temperature below 40 °C.

-

Reaction: Stir the mixture at room temperature for 24 hours. A solid product is expected to form.

-

Initial Purification: Decant the supernatant liquid. Wash the resulting solid product with diethyl ether (3 x 200 mL) to remove any unreacted starting materials.

-

Drying: Dry the washed solid under vacuum for 24 hours to remove residual diethyl ether.

-

Decolorization: Dissolve the dried solid in deionized water. Add activated carbon to the solution and heat the mixture to approximately 70 °C for 24 hours with continuous stirring.

-

Filtration: Allow the solution to cool to room temperature and then filter to remove the activated carbon. The filtrate should be colorless.

-

Final Drying: Remove the water from the filtrate, for instance, by using a lyophilizer (freeze-dryer). Heat the resulting solid under high vacuum at 65 °C for 48 hours to ensure the complete removal of water.

-

Product: The final product, this compound, is obtained as a white solid.

Characterization

Due to the limited availability of specific experimental spectra for this compound in the public domain, this section provides an overview of the expected characterization data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl and methyl groups attached to the nitrogen, as well as the protons of the piperidinium ring. The chemical shifts will be influenced by the positively charged nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The carbons directly attached to the nitrogen will be deshielded and appear at a higher chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups and the piperidinium ring. The absence of bands associated with N-H vibrations will confirm the quaternary nature of the amine.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation (1-Butyl-1-methylpiperidinium). The spectrum will show a peak corresponding to the molecular ion [C₁₀H₂₂N]⁺.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

References

Thermal Stability of 1-Butyl-1-methylpiperidinium Bromide: A Technical Guide

Introduction

1-Butyl-1-methylpiperidinium bromide ([C4mpip][Br]) is an ionic liquid (IL) belonging to the piperidinium class of salts. These compounds are of significant interest in various fields, including as electrolytes in energy storage devices, green solvents in chemical synthesis, and as components in pharmaceutical formulations, owing to their favorable properties such as low volatility, wide electrochemical windows, and good thermal stability.[1][2] This technical guide provides a comprehensive overview of the thermal stability of this compound, detailing its thermal properties, the experimental methodologies used for their determination, and a generalized workflow for such analyses. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's behavior under thermal stress.

Core Thermal Properties

The thermal stability of an ionic liquid is a critical parameter that dictates its operational range in various applications. Key indicators of thermal stability include the melting point (Tm), glass transition temperature (Tg), and decomposition temperature (Td). For this compound, the available data from various chemical suppliers consistently indicates a melting point of approximately 230-231 °C.

Quantitative Thermal Data Summary

The following table summarizes the available quantitative data for the thermal properties of this compound and a representative related compound to illustrate the expected thermal decomposition characteristics.

| Parameter | This compound | 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide (Representative Dicationic Piperidinium Bromide) |

| Melting Point (Tm) | 230-231 °C | Not Reported |

| Starting Decomposition (Tstart 5%) | Data not available | ~250 °C[3] |

| Onset Decomposition (Tonset) | Data not available | ~275 °C[3] |

| Peak Decomposition (Tpeak) | Data not available | ~300 °C[3] |

Note: The data for the dicationic piperidinium bromide is provided for illustrative purposes to indicate the expected range of thermal decomposition for this class of compounds.

Experimental Protocols

The characterization of the thermal stability of ionic liquids like this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal degradation.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is placed in a crucible, commonly made of platinum or alumina. To ensure accuracy, the IL is typically dried under vacuum to remove any residual water or solvents.[1]

-

Instrument Setup: The TGA instrument is purged with an inert gas, usually nitrogen, at a specific flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][5]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-700 °C) at a constant heating rate, typically 10 °C/min.[3][4]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. From this curve, key parameters are determined:

-

Tstart 5%: The temperature at which 5% mass loss occurs.

-

Tonset: The onset temperature of decomposition, determined by the intersection of the baseline tangent and the tangent of the decomposition step.

-

Tpeak: The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is employed to determine phase transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).

Typical Experimental Protocol:

-

Sample Preparation: A small sample (typically 5-10 mg) of the ionic liquid is hermetically sealed in an aluminum pan.[4]

-

Instrument Setup: The DSC instrument is purged with an inert gas like nitrogen. An empty sealed pan is used as a reference.

-

Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to phase transitions.

-

Tg: A step-like change in the baseline indicates the glass transition.

-

Tc: An exothermic peak during the heating scan (cold crystallization) or cooling scan indicates crystallization.

-

Tm: An endothermic peak during the heating scan corresponds to melting.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of an ionic liquid.

This compound exhibits good thermal stability, as indicated by its high melting point. While a detailed decomposition profile from TGA is not available in the current literature for this specific compound, the established methodologies for analyzing related piperidinium ionic liquids provide a robust framework for its characterization. The experimental protocols for TGA and DSC outlined in this guide are fundamental for determining the critical thermal parameters necessary for the safe and effective application of this and other ionic liquids in research and industrial settings. For applications where thermal stability is paramount, it is recommended to perform TGA and DSC analyses as described to obtain precise data for the specific batch of this compound being used.

References

An In-depth Technical Guide to 1-Butyl-1-methylpiperidinium bromide as a Room Temperature Ionic Liquid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butyl-1-methylpiperidinium bromide ([C4mPip][Br]), a promising room temperature ionic liquid (RTIL). The document consolidates available data on its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and explores its applications, particularly within the pharmaceutical and material science sectors. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams. This guide is intended to be a valuable resource for researchers and professionals working with or considering the use of this versatile ionic liquid.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, many of which are liquid at room temperature. Their unique properties, including low volatility, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials for a wide range of applications.[1] Among the various classes of ILs, those based on the piperidinium cation have garnered significant interest due to their high ionic conductivity and wide electrochemical windows.[2]

This compound (CAS No. 94280-72-5), also known as N-butyl-N-methylpiperidinium bromide, is a quaternary ammonium salt that exists as a white to off-white crystalline powder at room temperature.[3][4] It is a versatile ionic liquid with potential applications as a solvent in chemical reactions, an electrolyte in energy storage devices, and a component in drug delivery systems.[3][4] This guide provides an in-depth look at the technical aspects of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂BrN | [3][5] |

| Molecular Weight | 236.19 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 230-231 °C | [3][6] |

| Density | 1.053 g/cm³ | [6] |

| Solubility | Soluble in water | [7] |

| Purity | ≥ 97% (by titration) | [4] |

Note: While often referred to as a room temperature ionic liquid, its melting point is significantly above room temperature. It is more accurately described as a low-melting organic salt that can form eutectic mixtures with other substances to create room temperature ionic liquids.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis

A general method for the synthesis of 1-alkyl-1-methylpiperidinium bromides involves the quaternization of N-methylpiperidine with the corresponding 1-bromoalkane.[1]

Reaction Scheme:

References

- 1. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C10H22BrN | CID 19838382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, >99% | IoLiTec [iolitec.de]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Molecular Structure of 1-Butyl-1-methylpiperidinium bromide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Butyl-1-methylpiperidinium bromide. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of ionic liquids. This document details experimental protocols and presents quantitative data in a structured format.

Molecular Structure and Properties

This compound is an ionic liquid composed of a 1-butyl-1-methylpiperidinium cation and a bromide anion. The cation consists of a six-membered piperidine ring quaternized with a methyl group and a butyl group attached to the nitrogen atom. This structure imparts amphiphilic properties to the cation, with the piperidinium ring and its alkyl chains contributing to its organic interactions, while the charged nitrogen center facilitates its ionic nature.

The molecular formula of the compound is C₁₀H₂₂BrN, and it has a molecular weight of approximately 236.19 g/mol [1]. It typically appears as a white to off-white crystalline powder and has a melting point in the range of 230-231 °C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94280-72-5 | [1] |

| Molecular Formula | C₁₀H₂₂BrN | [1] |

| Molecular Weight | 236.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 230-231 °C | |

| IUPAC Name | 1-butyl-1-methylpiperidin-1-ium bromide | [2] |

Computed Molecular Properties

Table 2: Computed Properties of 1-Butyl-1-methylpiperidinium cation

| Property | Value (Computed) |

| Heavy Atom Count | 11 |

| Rotatable Bond Count | 3 |

| Complexity | 103 |

| Monoisotopic Mass | 156.1749 u |

Note: These values are based on computational models from public chemical databases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the reaction of 1-methylpiperidine with 1-bromobutane.

Materials:

-

1-Methylpiperidine (C₆H₁₃N)

-

1-Bromobutane (C₄H₉Br)

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperidine (1 equivalent) in acetonitrile.

-

To this solution, add 1-bromobutane (1.1 equivalents) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then washed several times with diethyl ether to remove any unreacted starting materials.

-

The purified white solid, this compound, is then dried under vacuum.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts of the protons and carbons in the butyl and methyl groups, as well as the piperidinium ring, will confirm the structure. Predicted ¹H NMR chemical shifts would show signals for the butyl chain protons (-(CH₂)₃-CH₃), the methyl protons (-CH₃), and the piperidinium ring protons. Similarly, ¹³C NMR would show distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the 1-butyl-1-methylpiperidinium cation (C₁₀H₂₂N⁺), which has a calculated m/z of 156.17.

Applications and Experimental Workflows

This compound has potential applications in various fields, including as a phase transfer catalyst, in the synthesis of nanomaterials, and in drug delivery.

Nanoparticle Synthesis

Ionic liquids can act as solvents and stabilizing agents in the synthesis of nanoparticles. The following is a general workflow for the synthesis of metallic nanoparticles using this compound, adapted from protocols for similar ionic liquids[3].

Potential Role in Apoptosis Signaling

Recent studies on structurally similar ionic liquids, such as 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide, have shown that they can induce apoptosis in cancer cell lines[4][5]. These studies suggest that the cytotoxic effects may be mediated through the downregulation of key cell cycle proteins. While specific studies on this compound are lacking, it is plausible that it could act through a similar mechanism. The proposed pathway involves the inhibition of cyclin D1 and cyclin-dependent kinases (CDK2, CDK4), leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.

Conclusion

This compound is a versatile ionic liquid with a well-defined molecular structure and interesting physicochemical properties. Its synthesis is straightforward, and it holds promise for a variety of applications, from materials science to pharmacology. Further research is warranted to fully elucidate its biological activities and to develop specific protocols for its use in various technological fields. This guide provides a foundational understanding of its core characteristics to aid in these future investigations.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H22BrN | CID 19838382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity of Piperidinium-Based Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicity of piperidinium-based ionic liquids (ILs). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of these compounds. This document summarizes key quantitative toxicity data, details common experimental protocols for toxicity assessment, and visualizes the proposed mechanisms of action.

Quantitative Toxicity Data

The toxicity of piperidinium-based ionic liquids is influenced by several factors, most notably the length of the alkyl chain attached to the cation and the nature of the anion. Generally, toxicity increases with increasing alkyl chain length. The following tables summarize the available quantitative data on the cytotoxicity, ecotoxicity, antimicrobial activity, and hemolytic activity of various piperidinium-based ILs.

Table 1: Cytotoxicity of Piperidinium-Based Ionic Liquids

| Ionic Liquid (Cation) | Anion | Cell Line | IC50 (mM) | Reference |

| 1-Methyl-1-propylpiperidinium | Bromide | MCF7 | 10.30 | [1] |

| 1-Butyl-1-methylpiperidinium | Bromide | MCF7 | 3.10 | [1] |

| 1-Methyl-1-octylpiperidinium | Bromide | MCF7 | 0.034 | [1] |

| 1-Methyl-1-propylpiperidinium | Tf2N | MCF7 | 1.10 | [1] |

| 1-Butyl-1-methylpiperidinium | Tf2N | MCF7 | 0.28 | [1] |

| 1-Methyl-1-octylpiperidinium | Tf2N | MCF7 | 0.008 | [1] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher cytotoxicity. MCF7: Human breast adenocarcinoma cell line. Tf2N: Bis(trifluoromethylsulfonyl)imide.

Table 2: Ecotoxicity of Piperidinium-Based Ionic Liquids

| Ionic Liquid (Cation) | Anion | Organism | Endpoint | Value (µM) | Reference |

| 1-Butyl-1-methylpiperidinium | Bromide | Vibrio fischeri | EC50 | >10000 | [2] |

| 1-Hexyl-1-methylpiperidinium | Bromide | Vibrio fischeri | EC50 | 1800 | [2] |

| 1-Octyl-1-methylpiperidinium | Bromide | Vibrio fischeri | EC50 | 90 | [2] |

| 1-Decyl-1-methylpiperidinium | Bromide | Vibrio fischeri | EC50 | 4 | [2] |

| 1-Butyl-1-methylpiperidinium | Bromide | Daphnia magna | LC50 (48h) | >1000 | [2] |

| 1-Hexyl-1-methylpiperidinium | Bromide | Daphnia magna | LC50 (48h) | 160 | [2] |

| 1-Octyl-1-methylpiperidinium | Bromide | Daphnia magna | LC50 (48h) | 4 | [2] |

EC50: Half-maximal effective concentration. LC50: Lethal concentration for 50% of the test population.

Table 3: Antimicrobial Activity of Piperidinium-Based Ionic Liquids

| Ionic Liquid (Cation) | Anion | Bacteria | MIC (µg/mL) | Reference |

| 1-Dodecyl-1-methylpiperidinium | Bromide | E. coli | 62.5 | [3] |

| 1-Dodecyl-1-methylpiperidinium | Bromide | S. aureus | 31.25 | [3] |

| 1-Tetradecyl-1-methylpiperidinium | Bromide | E. coli | 31.25 | [3] |

| 1-Tetradecyl-1-methylpiperidinium | Bromide | S. aureus | 15.63 | [3] |

| 1-Hexadecyl-1-methylpiperidinium | Bromide | E. coli | 15.63 | [3] |

| 1-Hexadecyl-1-methylpiperidinium | Bromide | S. aureus | 7.81 | [3] |

MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity.

Table 4: Hemolytic Activity of Piperidinium-Based Ionic Liquids

| Ionic Liquid (Cation) | Anion | HC50 (µg/mL) | Reference |

| Dodecyltrimethylammonium | Bromide | 18 | [4] |

| Tetradecyltrimethylammonium | Bromide | 6 | [4] |

| Hexadecyltrimethylammonium | Bromide | 2 | [4] |

HC50: Concentration causing 50% hemolysis of red blood cells. A lower value indicates higher hemolytic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the toxicological assessment of piperidinium-based ionic liquids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the piperidinium-based ionic liquid in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Biodegradability Assessment: OECD 301F Manometric Respirometry Test

The OECD 301F test is a method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Procedure:

-

Preparation of Test Medium: Prepare a mineral medium containing essential inorganic salts.

-

Inoculum: Use activated sludge from a sewage treatment plant as the microbial inoculum.

-

Test Setup: Add the test substance, mineral medium, and inoculum to a respirometer flask. A control with inoculum but without the test substance, and a reference compound (e.g., sodium benzoate) are run in parallel.

-

Incubation: Incubate the flasks at a constant temperature (e.g., 20-25°C) in the dark with constant stirring for 28 days.

-

Oxygen Consumption Measurement: Monitor the oxygen consumption in each flask continuously or at frequent intervals.

-

Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen consumption relative to the ThOD. A substance is considered "readily biodegradable" if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.

Acetylcholinesterase Inhibition Assay

This assay is used to determine the potential of a compound to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.

Principle: The assay is based on the Ellman's method. AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Procedure:

-

Reagent Preparation: Prepare buffer solution (e.g., phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide solution, and a solution of the test ionic liquid.

-

Assay Reaction: In a 96-well plate, mix the buffer, DTNB solution, and the test compound at various concentrations. Add the AChE enzyme solution and incubate for a short period.

-

Initiation of Reaction: Add the acetylthiocholine substrate to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Hemolytic Activity Assay

This assay assesses the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Principle: A suspension of red blood cells is incubated with the test compound. If the compound damages the cell membrane, hemoglobin is released into the supernatant. The amount of released hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

Procedure:

-

Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs several times with a buffered saline solution (e.g., PBS). Resuspend the washed RBCs to a desired concentration.

-

Incubation: In a microcentrifuge tube or 96-well plate, mix the RBC suspension with different concentrations of the piperidinium-based ionic liquid. Include a negative control (RBCs in buffer) and a positive control (RBCs in a lysing agent like Triton X-100 or distilled water).

-

Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis). Determine the HC50 value.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for many ionic liquids, including those based on piperidinium, is the disruption of the cell membrane. The lipophilic alkyl chains of the cations can intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and ultimately, loss of membrane integrity. This initial damage can trigger a cascade of downstream cellular events.

Cell Membrane Disruption and Subsequent Cellular Responses

The interaction of piperidinium-based ILs with the cell membrane is a critical initiating event in their toxic action. This interaction is largely driven by the length of the alkyl chain on the piperidinium cation. Longer alkyl chains enhance the lipophilicity of the cation, facilitating its insertion into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a variety of detrimental effects.

Caption: Proposed mechanism of piperidinium IL-induced cytotoxicity.

Activation of Stress-Signaling Pathways

Membrane stress caused by the insertion of ionic liquids can activate various intracellular signaling pathways. These pathways are the cell's attempt to respond to the damage and restore homeostasis. Key stress-activated pathways include the Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: General overview of a MAPK stress-response pathway.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for screening the cytotoxicity of a library of piperidinium-based ionic liquids involves a multi-step process, starting from compound preparation to data analysis.

Caption: Workflow for in vitro cytotoxicity screening of ionic liquids.

Conclusion

The toxicity of piperidinium-based ionic liquids is a critical consideration for their safe and sustainable application. This guide has summarized key quantitative toxicity data, provided detailed experimental protocols for their assessment, and illustrated the proposed mechanisms of their toxic action. The primary mechanism of toxicity appears to be cell membrane disruption, which is largely dependent on the structure of the cation, particularly the length of the alkyl chain. Further research is needed to fully elucidate the specific signaling pathways involved and to develop a more comprehensive understanding of the structure-toxicity relationships. This knowledge will be instrumental in the design of less toxic and more environmentally benign piperidinium-based ionic liquids for a wide range of applications.

References

An In-depth Technical Guide to the Biodegradability of 1-Butyl-1-methylpiperidinium Bromide

Executive Summary

1-Butyl-1-methylpiperidinium bromide ([C₄mpip]Br) is a piperidinium-based ionic liquid with potential applications in various fields, including as a solvent in green chemistry. While often cited for its potential low environmental impact, specific quantitative data on its biodegradability is scarce. This technical guide provides a detailed overview of the expected biodegradability of [C₄mpip]Br by examining data from structurally similar compounds. The biodegradability of ionic liquids is highly dependent on the structure of the cation, particularly the nature of the alkyl side chains. This guide summarizes the available quantitative data for analogous compounds, details relevant experimental protocols for assessing biodegradability, and proposes a hypothetical degradation pathway for [C₄mpip]Br.

Structure-Biodegradability Relationships of Piperidinium Ionic Liquids

The biodegradability of piperidinium-based ionic liquids is significantly influenced by the functional groups attached to the piperidinium ring. Studies on a range of ionic liquids have shown that the introduction of certain functional groups, such as hydroxyl (-OH) or ether (-O-) moieties, can enhance biodegradability. In contrast, short, unfunctionalized alkyl chains can result in poor degradation.

A systematic study by Neumann et al. (2014) on the biodegradability of various ionic liquid cations provides valuable insights into the behavior of piperidinium-based compounds. Although this compound was not specifically tested, the results for other piperidinium salts in the OECD 301 F test highlight these structural trends.[1][2]

Data Presentation

The following table summarizes the biodegradability data for a selection of piperidinium-based ionic liquid cations from the study by Neumann et al. (2014). This data is presented to provide a comparative context for estimating the biodegradability of this compound.

| Cation Structure | Cation Name | Anion | Biodegradation after 28 days (%) [OECD 301 F] | Classification |

| 1-(3-Hydroxypropyl)-1-methylpiperidinium | Cl⁻ | 71 ± 3 | Readily Biodegradable | |

| 1-(2-Hydroxyethyl)-1-methylpiperidinium | Cl⁻ | 63 ± 2 | Readily Biodegradable | |

|

| 1-(2-(2-Ethoxyethoxy)ethyl)-1-methylpiperidinium | Br⁻ | 12 ± 2 | Not Readily Biodegradable |

| 1-(Cyanomethyl)-1-methylpiperidinium | Br⁻ | 0 ± 12 | Not Readily Biodegradable |

Data sourced from Neumann et al. (2014).[1][2]

Experimental Protocols

The assessment of "ready biodegradability" is crucial for determining the environmental fate of chemical substances. The OECD 301 series of tests are the internationally recognized standard for this purpose. The data for the analogous compounds presented above was generated using the OECD 301 F "Manometric Respirometry Test".

OECD 301 F: Manometric Respirometry Test

This method determines the ultimate aerobic biodegradability of a chemical by measuring the oxygen consumption of a microbial inoculum in a closed respirometer.

3.1.1 Principle

A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and kept in a closed flask with a device to measure the pressure change resulting from oxygen consumption. The amount of oxygen taken up by the microbial population to metabolize the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

3.1.2 Materials and Methods

-

Test Substance: this compound

-

Inoculum: Activated sludge from a municipal sewage treatment plant, not adapted to the test substance.

-

Mineral Medium: A solution of mineral salts in water, including potassium phosphate, sodium phosphate, ammonium chloride, calcium chloride, magnesium sulfate, and ferric chloride.

-

Apparatus:

-

Closed respirometer with a pressure measuring device.

-

Temperature-controlled incubator.

-

Magnetic stirrers.

-

-

Procedure:

-

The theoretical oxygen demand (ThOD) of this compound is calculated based on its elemental composition.

-

The test substance is added to the mineral medium in the respirometer flasks to a final concentration that would yield a sufficient oxygen demand.

-

The flasks are inoculated with a small volume of activated sludge.

-

Control flasks containing only the inoculum and mineral medium (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.

-

The flasks are sealed and incubated in the dark at a constant temperature (typically 20-22°C) with continuous stirring for 28 days.

-

The oxygen consumption is measured periodically by recording the pressure changes inside the flasks.

-

The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

-

3.1.3 Pass Criteria

A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10% of the ThOD.

Mandatory Visualizations

Experimental Workflow: OECD 301 F Test

Caption: Workflow for the OECD 301 F Manometric Respirometry Test.

Proposed Biodegradation Pathway of 1-Butyl-1-methylpiperidinium Cation

The biodegradation of ionic liquids with alkyl side chains is often initiated by the oxidation of the alkyl chain. For the 1-butyl-1-methylpiperidinium cation, a plausible pathway involves the sequential oxidation of the butyl group, leading to the formation of alcohols, aldehydes, and carboxylic acids, followed by the cleavage of the side chain. The piperidinium ring itself is generally more resistant to degradation.

Caption: Proposed biodegradation pathway for the 1-butyl-1-methylpiperidinium cation.

Conclusion

While direct experimental data on the biodegradability of this compound is lacking, evidence from analogous piperidinium-based ionic liquids suggests that its biodegradability will be highly dependent on its susceptibility to enzymatic attack. The presence of an unfunctionalized butyl chain may render it less biodegradable than analogs with hydroxyl or ether groups. Based on the available data, it is unlikely that this compound would be classified as "readily biodegradable" according to the stringent criteria of the OECD 301 tests. However, this does not preclude the possibility of inherent biodegradability under different environmental conditions.

For a definitive assessment of the environmental fate of this compound, it is imperative that it be subjected to standardized biodegradability tests, such as the OECD 301 F protocol detailed in this guide. Such studies would provide the necessary quantitative data to accurately classify its environmental persistence and to inform its potential applications in green chemistry and other fields.

References

An In-depth Technical Guide on the Safety Data Sheet (SDS) of 1-Butyl-1-methylpiperidinium bromide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

1-Butyl-1-methylpiperidinium bromide is a quaternary ammonium salt, which is a type of ionic liquid.[1] It is recognized for its potential applications in various fields of research and industry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 94280-72-5 | [2][3][4] |

| Molecular Formula | C₁₀H₂₂BrN | [2][4][5] |

| Molecular Weight | 236.19 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 230 - 231 °C | [2][4][6] |

| Purity | ≥ 97% | [2] |

| Synonyms | N-Butyl-N-methyl-piperidinium bromide | [2] |

Hazard Identification and GHS Classification

According to information available from PubChem, which aggregates data from various suppliers, this compound is reported as not meeting the criteria for GHS hazard classification.[5] This suggests that, based on the data submitted by at least one company, the substance does not present a significant hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, other sources simply state that no data is available for a formal classification.[3]

Table 2: GHS Classification Summary

| GHS Classification | Status | Source(s) |

| Hazard Class | Not Classified | [5] |

| Hazard Statements | Not Classified | [5] |

| Pictograms | No data available | [3] |

| Signal Word | No data available | [3] |

| Precautionary Statements | No data available | [3] |

It is crucial for researchers to understand that "Not Classified" does not necessarily mean the substance is completely harmless, but rather that it does not meet the specific criteria for classification under GHS based on the available data. Standard laboratory safety precautions should always be observed when handling any chemical.

References

Methodological & Application

Application Notes and Protocols for 1-Butyl-1-methylpiperidinium bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpiperidinium bromide is a quaternary ammonium salt and a member of the ionic liquid family.[1] Its properties as a phase transfer catalyst (PTC) and a stable, non-volatile solvent make it a valuable tool in various organic synthesis applications.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including nucleophilic substitution and oxidation reactions. Representative protocols for its potential application in C-C coupling and cycloaddition reactions are also presented, based on the known reactivity of similar ionic liquids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 94280-72-5 | [1] |

| Molecular Formula | C₁₀H₂₂BrN | |

| Molecular Weight | 236.19 g/mol | |

| Appearance | White to almost white powder/crystals | |

| Melting Point | ~230 °C | [1] |

| Solubility | Soluble in water | [3] |

Applications in Organic Synthesis

This compound is a versatile compound in organic synthesis, primarily utilized for its ability to facilitate reactions between reactants in immiscible phases and to serve as a green reaction medium.[2][3]

Phase Transfer Catalysis in Nucleophilic Substitution: Williamson Ether Synthesis

As a phase transfer catalyst, this compound facilitates the transfer of nucleophiles from an aqueous phase to an organic phase, accelerating the rate of nucleophilic substitution reactions such as the Williamson ether synthesis. The non-aromatic nature of the piperidinium ring can contribute to higher yields compared to some aromatic-based phase transfer catalysts.[4]

Quantitative Data Summary: Williamson Ether Synthesis of 1-Octanol

The following table presents representative data for the Williamson ether synthesis of 1-octanol with 1-chlorobutane, based on the performance of a closely related pyrrolidinium-based catalyst. This data serves as a strong estimation of the expected performance of this compound.[4]

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |

| Pyrrolidinium-based PTC | 0.02 | 5 | 85 |

| 0.02 | 24 | 95 | |

| Cetyltrimethylammonium bromide (CTAB) | 0.02 | 24 | 70 |

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from procedures for similar non-aromatic quaternary ammonium salts.[4]

Materials:

-

1-Octanol

-

1-Chlorobutane

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

This compound

-

Toluene (or another suitable organic solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octanol (1.0 eq), toluene, and this compound (0.02 eq).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).

-

Add 1-chlorobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 90-100°C and maintain vigorous stirring for 5-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude ether product.

-

Purify the product by distillation or column chromatography as needed.

Phase Transfer Catalysis in Oxidation Reactions

This compound can be employed to transfer oxidizing agents from an aqueous phase to an organic phase, enabling the efficient and selective oxidation of organic substrates, such as the conversion of alcohols to aldehydes or ketones.

Representative Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

The following is a representative protocol for the PTC-mediated oxidation of benzyl alcohol, a common benchmark reaction.[4]

Materials:

-

Benzyl alcohol

-

Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)

-

This compound

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sulfuric acid (H₂SO₄), if using dichromate

-

Sodium bisulfite (NaHSO₃) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl alcohol (1.0 eq) and this compound (0.05 - 0.1 eq) in the organic solvent in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of the oxidizing agent (e.g., KMnO₄, 1.5 eq). If using K₂Cr₂O₇, an acidic aqueous solution should be prepared.

-

Add the aqueous oxidant solution to the vigorously stirred organic solution at room temperature or with cooling in an ice bath.

-

Continue vigorous stirring and monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite until the purple/brown color of manganese dioxide disappears (if using KMnO₄) or the orange color of dichromate is gone.

-

Separate the organic layer, and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to obtain the crude benzaldehyde.

-

Purify by distillation or chromatography if necessary.

References

Application Notes and Protocols: 1-Butyl-1-methylpiperidinium Bromide as a Battery Electrolyte Component

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Butyl-1-methylpiperidinium bromide as an electrolyte component in battery systems. This document details its application in both zinc-bromine flow batteries and lithium-ion batteries, offering experimental protocols and performance data to guide researchers in the field of energy storage.

Introduction

This compound is an ionic liquid (IL) that has garnered attention for its potential applications in electrochemical energy storage devices.[1][2] Its inherent properties, such as thermal stability, low viscosity, and non-flammability, make it an attractive alternative to conventional volatile and flammable organic solvents used in batteries.[3][4] This document outlines its primary role as a bromine complexing agent in zinc-bromine flow batteries and explores its potential as a safety-enhancing additive in lithium-ion batteries.

Application in Zinc-Bromine Flow Batteries

In zinc-bromine flow batteries (ZBFBs), this compound functions as a bromine sequestering agent (BSA). During charging, elemental bromine is generated at the positive electrode. The piperidinium cation complexes with the bromine, forming a separate, dense, oily phase that prevents the highly reactive bromine from migrating to the negative electrode and causing self-discharge.[5][6] This sequestration enhances the coulombic efficiency and overall performance of the battery.[1][7]

Quantitative Performance Data

The performance of ZBFBs is significantly influenced by the choice of the bromine sequestering agent. While specific data for this compound is limited, the following table summarizes typical performance metrics for ZBFBs using similar piperidinium-based BSAs.

| Performance Metric | Value | Conditions | Reference |

| Coulombic Efficiency | 87 - 94% | 20 - 40 mA/cm² current density | [8] |

| Voltaic Efficiency | 80 - 84% | 20 - 40 mA/cm² current density | [8] |

| Energy Efficiency | 70 - 79% | 20 - 40 mA/cm² current density | [8] |

| Discharge Capacity | Varies with operational parameters | Dependent on flow rate and electrode thickness | [8] |

Experimental Protocols

This protocol is adapted from the synthesis of the analogous 1-butyl-1-methylpyrrolidinium bromide.

Materials:

-

N-methylpiperidine

-

1-Bromobutane

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Activated charcoal

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methylpiperidine (1 equivalent) in anhydrous acetonitrile.

-

Slowly add 1-bromobutane (1 equivalent) to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, stir the mixture at room temperature for 24-48 hours. A solid precipitate of this compound will form.

-

Filter the solid product and wash it several times with diethyl ether to remove any unreacted starting materials.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol or water and add activated charcoal.

-

Heat the mixture to reflux for several hours, then filter it hot to remove the charcoal.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to crystallize the purified product.

-

Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent and water.

Diagram: Synthesis of this compound

References

- 1. Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 2. sandia.gov [sandia.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The influence of novel bromine sequestration agents on zinc/bromine flow battery performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Nanomaterial Synthesis Using 1-Butyl-1-methylpiperidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpiperidinium bromide ([BMPm][Br]) is a versatile ionic liquid (IL) that is increasingly recognized for its potential in the synthesis of advanced nanomaterials.[1] Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and tunable solvency, make it an excellent medium for controlling the size, shape, and surface chemistry of nanoparticles.[1] These characteristics are particularly advantageous in the development of nanomaterials for biomedical applications, such as drug delivery, where precise control over nanoparticle attributes is critical for efficacy and safety.[2][3]

Ionic liquids like [BMPm][Br] can function as solvents, stabilizing agents, and even templates during nanoparticle formation.[4] The piperidinium cation and bromide anion can interact with precursor materials and the nascent nanoparticle surface, preventing aggregation and guiding crystal growth.[5][6] This multifaceted role allows for the synthesis of uniform and high-quality nanomaterials with tailored properties for specific applications in drug development, including enhanced drug solubility, targeted delivery, and controlled release.[2][7][8]

These application notes provide detailed, adaptable protocols for the synthesis of gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and quantum dots (QDs) using this compound. While specific literature on [BMPm][Br] for these exact syntheses is emerging, the following protocols have been adapted from established methods using structurally similar ionic liquids and are supported by the known chemical behavior of piperidinium-based ILs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of [BMPm][Br] is essential for its effective use in nanomaterial synthesis. These properties influence reaction kinetics, precursor solubility, and nanoparticle stability.

| Property | Value | Reference |

| CAS Number | 94280-72-5 | [9] |

| Molecular Formula | C₁₀H₂₂BrN | [9] |

| Molecular Weight | 236.2 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 230 °C (lit.) | [9] |

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of various nanomaterials in this compound. Researchers are encouraged to optimize these parameters to achieve desired nanoparticle characteristics.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol is adapted from methods using imidazolium-based ionic liquids for the synthesis of AuNPs, with adjustments to account for the properties of [BMPm][Br].[10][11] The ionic liquid acts as both the solvent and a stabilizer.

Materials:

-

This compound ([BMPm][Br])

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethanol

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

UV-Vis Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Preparation of Precursor Solution: Dissolve a specific amount of HAuCl₄·3H₂O in a known volume of this compound to achieve the desired concentration (e.g., 0.5 mM). Stir the solution at room temperature until the gold salt is completely dissolved.

-

Reduction: While vigorously stirring the gold precursor solution, rapidly inject a freshly prepared, ice-cold solution of NaBH₄ in deionized water (e.g., 10 mM). The molar ratio of NaBH₄ to HAuCl₄ should be optimized, typically starting at 2:1.

-

Nanoparticle Formation: A color change from yellow to deep red or purple indicates the formation of gold nanoparticles. Allow the reaction to proceed for 1 hour at room temperature to ensure complete reduction and stabilization.

-

Purification:

-

Precipitate the AuNPs by adding an excess of ethanol, followed by centrifugation at a high speed (e.g., 10,000 rpm for 20 minutes).

-

Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol.

-

Repeat the washing step three times to remove residual ionic liquid and unreacted reagents.

-

-

Final Product: After the final wash, re-disperse the purified AuNPs in a suitable solvent, such as deionized water or ethanol, for storage and characterization.

Quantitative Data (Example):

| Parameter | Value |

| HAuCl₄ Concentration | 0.1 - 1.0 mM |

| NaBH₄ Concentration | 0.2 - 2.0 mM |

| Reaction Temperature | 25 °C |

| Reaction Time | 1 hour |

| Expected AuNP Size | 5 - 20 nm |

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is adapted from procedures using various ionic liquids for the synthesis of AgNPs.[1][12][13] The ionic liquid serves as a stabilizing agent to control the growth and prevent agglomeration of the nanoparticles.

Materials:

-

This compound ([BMPm][Br])

-

Silver nitrate (AgNO₃)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bars

-

UV-Vis Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

X-ray Diffractometer (XRD)

Procedure:

-

Preparation of Silver Solution: Prepare an aqueous solution of AgNO₃ (e.g., 1 mM).

-

Addition of Ionic Liquid: To the AgNO₃ solution, add this compound to the desired concentration (e.g., 0.1 M). Stir the mixture until the ionic liquid is fully dissolved.

-

Reduction: While vigorously stirring the silver-ionic liquid solution, add a freshly prepared, ice-cold aqueous solution of NaBH₄ (e.g., 2 mM) dropwise.

-

Nanoparticle Formation: The solution will turn a characteristic yellow-brown color, indicating the formation of silver nanoparticles. Continue stirring for 30 minutes at room temperature.

-

Purification:

-

Centrifuge the AgNP suspension at a high speed (e.g., 12,000 rpm for 30 minutes).

-

Remove the supernatant and wash the nanoparticle pellet with deionized water.

-

Repeat the centrifugation and washing steps twice more.

-

-

Final Product: Resuspend the purified AgNPs in deionized water for further use.

Quantitative Data (Example):

| Parameter | Value |

| AgNO₃ Concentration | 0.5 - 2.0 mM |

| NaBH₄ Concentration | 1.0 - 4.0 mM |

| [BMPm][Br] Concentration | 0.05 - 0.2 M |

| Reaction Temperature | 25 °C |

| Expected AgNP Size | 10 - 50 nm |

Protocol 3: Synthesis of Cadmium Telluride (CdTe) Quantum Dots (QDs)

This protocol is an adaptation from aqueous synthesis methods for QDs, where the ionic liquid is expected to act as a surface ligand, enhancing stability.[14]

Materials:

-

This compound ([BMPm][Br])

-

Cadmium chloride (CdCl₂)

-

Sodium tellurite (Na₂TeO₃)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas supply

-

Photoluminescence (PL) Spectrometer

-

Transmission Electron Microscope (TEM)

Procedure:

-

Preparation of Cadmium Precursor: In the three-neck flask, dissolve CdCl₂ and this compound in deionized water. Deaerate the solution by bubbling with nitrogen or argon gas for 30 minutes.

-

Preparation of Tellurium Precursor: In a separate flask, dissolve Na₂TeO₃ in deionized water and reduce it with NaBH₄ under a nitrogen atmosphere. The solution will turn from colorless to a reddish-brown, indicating the formation of Te²⁻.

-

Quantum Dot Growth: Inject the freshly prepared Te²⁻ solution into the cadmium precursor solution under vigorous stirring and a continuous flow of inert gas.

-

Heating and Annealing: Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and allow it to reflux for a desired period (e.g., 1-4 hours). The size of the QDs can be tuned by varying the reaction time and temperature.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the QDs by adding a non-solvent like isopropanol.

-

Centrifuge the mixture and discard the supernatant.

-

Wash the QD pellet with a mixture of ethanol and water.

-

-

Final Product: Redisperse the purified CdTe QDs in deionized water.

Quantitative Data (Example):

| Parameter | Value |

| CdCl₂ Concentration | 1.0 - 5.0 mM |

| Na₂TeO₃ Concentration | 0.5 - 2.5 mM |

| Molar Ratio of Cd:Te:NaBH₄ | 1 : 0.5 : 2 (typical) |

| [BMPm][Br] Concentration | 0.01 - 0.1 M |

| Reaction Temperature | 80 - 100 °C |

| Reaction Time | 1 - 4 hours |

| Expected Emission Wavelength | 500 - 650 nm |

Nanoparticle Characterization

Thorough characterization of the synthesized nanoparticles is crucial to ensure they meet the required specifications for their intended application.

| Technique | Information Provided |